N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034311-07-2
VCID: VC4382211
InChI: InChI=1S/C17H15N7OS/c25-17(11-1-2-13-14(7-11)26-10-18-13)20-12-5-6-23(8-12)16-4-3-15-21-19-9-24(15)22-16/h1-4,7,9-10,12H,5-6,8H2,(H,20,25)
SMILES: C1CN(CC1NC(=O)C2=CC3=C(C=C2)N=CS3)C4=NN5C=NN=C5C=C4
Molecular Formula: C17H15N7OS
Molecular Weight: 365.42

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide

CAS No.: 2034311-07-2

Cat. No.: VC4382211

Molecular Formula: C17H15N7OS

Molecular Weight: 365.42

* For research use only. Not for human or veterinary use.

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide - 2034311-07-2

Specification

CAS No. 2034311-07-2
Molecular Formula C17H15N7OS
Molecular Weight 365.42
IUPAC Name N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C17H15N7OS/c25-17(11-1-2-13-14(7-11)26-10-18-13)20-12-5-6-23(8-12)16-4-3-15-21-19-9-24(15)22-16/h1-4,7,9-10,12H,5-6,8H2,(H,20,25)
Standard InChI Key CNCGIAIVQVJIJM-UHFFFAOYSA-N
SMILES C1CN(CC1NC(=O)C2=CC3=C(C=C2)N=CS3)C4=NN5C=NN=C5C=C4

Introduction

N-(1-( triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a triazole ring fused with a pyridazine structure, linked to a pyrrolidine ring and a benzo[d]thiazole-6-carboxamide moiety. This compound is of interest due to its potential pharmacological applications, particularly in inhibiting specific ion channels and enzymes.

Synthesis Methods

The synthesis of N-(1-( triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. These methods require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

  • Formation of the Triazolo-Pyridazine Moiety: This step often involves the reaction of appropriate precursors to form the fused triazole-pyridazine ring.

  • Coupling with Pyrrolidine: The pyrrolidine ring is attached to the triazolo-pyridazine moiety through a suitable coupling reaction.

  • Introduction of the Benzo[d]thiazole-6-carboxamide Group: This involves the reaction of the pyrrolidine intermediate with a benzo[d]thiazole-6-carboxylic acid derivative.

Biological Activity and Potential Applications

Compounds with similar structures to N-(1-( triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide often exhibit significant biological activities, including the inhibition of specific ion channels and enzymes. The triazolo-pyridazine moiety may play a crucial role in binding affinity due to its ability to mimic natural substrates or inhibitors.

CompoundStructural FeaturesBiological Activity
N-(1-( triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamideTriazole-pyridazine linked to pyrrolidine and benzo[d]thiazole-6-carboxamidePotential inhibitor of ion channels and enzymes
N-(1-( triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamideTriazole-pyridazine linked to azetidine and isonicotinamideInhibitor of Nav1.8 ion channels

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator